4-Nitropyridine

Overview

Description

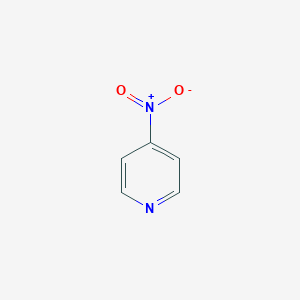

4-Nitropyridine is an organic compound with the molecular formula C5H4N2O2. It is a derivative of pyridine, where a nitro group is substituted at the fourth position of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and materials science.

Mechanism of Action

Target of Action

4-Nitropyridine is a key intermediate in medicinal products and is used in the preparation of pyridine derivatives . These derivatives are important synthetic intermediates for new pesticides and medicines . .

Biochemical Pathways

The pathway to this compound involves two steps, including a nitration step and a reduction step . Pyridine N-oxide is nitrated with HNO and H2SO to give this compound N-oxide, followed by reaction with PCl to give the final product .

Result of Action

The result of the action of this compound is the production of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . .

Action Environment

The synthesis of this compound is carried out in a continuous flow system to minimize the accumulation of the highly energetic and potentially explosive nitration product . This methodology enables the safe scale-up of this compound with no 2-nitropyridine by-product . The reaction is usually exothermic and can result in polynitration at higher temperatures . Therefore, the reaction environment plays a crucial role in the safety and efficiency of the reaction.

Biochemical Analysis

Biochemical Properties

4-Nitropyridine is an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The pathway to this compound involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 and H2SO4 as the nitration reagent, it can result in polynitration .

Cellular Effects

One study found that this compound N-oxide, a derivative of this compound, had a significant antibiofilm effect on Pseudomonas aeruginosa biofilms . The biofilm biomass of P. aeruginosa was considerably reduced by this compound .

Molecular Mechanism

The reaction mechanism of this compound is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .

Temporal Effects in Laboratory Settings

In a laboratory setting, this compound is prepared from pyridine N-oxide in a two-step approach . By employing continuous extraction in the nitration step and applying optimized conditions, a throughput of 0.716 kg this compound product per day from pyridine N-oxide with 83% yield and high selectivity in a continuous flow system was achieved .

Metabolic Pathways

The major metabolic pathway of this compound is reduction to (possibly via 4-nitroso-) 4-hydroxylamino- and 4-amino-pyridine 1-oxides, and then to 4-aminopyridine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitropyridine can be synthesized through a two-step continuous flow process. The first step involves the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid to produce this compound N-oxide. This intermediate is then reacted with phosphorus trichloride to yield the final product .

Industrial Production Methods: In industrial settings, the continuous flow methodology is preferred to minimize the accumulation of highly energetic and potentially explosive nitration products. This method ensures high selectivity and yield, with a throughput of approximately 0.716 kilograms of this compound per day .

Chemical Reactions Analysis

Types of Reactions: 4-Nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Reduction: 4-Aminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Nitropyridine is utilized in several scientific research applications:

Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive molecules.

Medicine: Derivatives of this compound are investigated for their potential therapeutic properties.

Industry: It is employed in the synthesis of materials with specific electronic and optical properties.

Comparison with Similar Compounds

3-Nitropyridine: Similar to 4-nitropyridine but with the nitro group at the third position.

2-Nitropyridine: Nitro group at the second position.

4-Aminopyridine: Amino group instead of the nitro group at the fourth position.

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the nitro group affects the electronic properties of the pyridine ring, making this compound distinct in its chemical behavior compared to its isomers .

Biological Activity

4-Nitropyridine (4-NP) is an organic compound characterized by a pyridine ring with a nitro group at the 4-position. Its biological activity has garnered attention due to its potential applications in microbiology, toxicology, and medicinal chemistry. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, effects on various organisms, and relevant case studies.

This compound exhibits various biological activities through different mechanisms:

- Mutagenicity and Carcinogenicity : Research has shown that this compound 1-oxide (4-NPO) is mutagenic and potentially carcinogenic. It has been tested for its ability to induce mutations in Salmonella typhimurium and has shown significant mutagenic effects in laboratory settings, indicating its potential risk as a carcinogen in mammals .

- Inhibition of Proline Biosynthesis : A notable study demonstrated that 4-NPO selectively inhibits proline biosynthesis in Escherichia coli. This inhibition leads to the isolation of proline-requiring mutants, suggesting that 4-NPO disrupts metabolic pathways critical for bacterial survival .

- Reactivity with Biological Molecules : The compound's high reactivity allows it to interact with various biological molecules, potentially leading to oxidative stress and cellular damage. This reactivity is significantly higher than that of other pyridine derivatives, making it a potent candidate for further investigation in biochemical research .

Biological Effects

The biological effects of this compound can be summarized as follows:

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Carcinogenicity Testing : A study assessed the carcinogenic potential of 4-NPO and its alkyl derivatives on mice. Results indicated that these compounds could induce tumors, highlighting their potential as environmental carcinogens .

- Proline Synthesis Inhibition : In a detailed examination of E. coli K-12 strains, researchers found that exposure to sublethal concentrations of 4-NPO resulted in the selective isolation of proline-requiring mutants. This study provided insights into the specific metabolic pathways affected by the compound .

- Reactivity Studies : Investigations into the reactivity of this compound revealed that it is approximately 1100 times more reactive than its brominated counterpart. This high reactivity facilitates its use in synthetic organic chemistry but also raises concerns about its biological impact .

Properties

IUPAC Name |

4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-7(9)5-1-3-6-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXIEMAAKBNTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074453 | |

| Record name | Pyridine, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-61-8 | |

| Record name | 4-Nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NITROPYRIDINE 95% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59D3DS58ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-nitropyridine exert its effects on biological systems?

A1: this compound, and specifically its N-oxide derivative (this compound N-oxide), is known to be a potent mutagen and carcinogen. [] While the exact mechanism of action is complex, research suggests that its enzymatic reduction to 4-hydroxyaminoquinoline N-oxide (4HAQO) plays a crucial role. 4HAQO is implicated in the formation of DNA adducts, leading to DNA damage that contributes to its mutagenic and carcinogenic properties. []

Q2: Is oxidative stress involved in the biological effects of this compound N-oxide?

A2: Yes, studies have shown that this compound N-oxide induces significant oxidative stress within cells. [] It acts as a powerful inducer of the soxRS regulon in Escherichia coli, a system responsible for responding to oxidative stress. [] This oxidative stress is believed to be an additional contributing factor to its carcinogenic potential.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C5H4N2O2. Its molecular weight is 138.10 g/mol.

Q4: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A4: Various spectroscopic methods are employed to analyze these compounds. These include:* NMR Spectroscopy: Both 1H NMR and 13C NMR spectroscopy help elucidate the structure and electronic environment of protons and carbons in the molecule, respectively. [] * IR Spectroscopy: Provides information about the functional groups present in the molecule through their characteristic vibrational frequencies. [, , ] * UV/Vis Spectroscopy: Useful for studying electronic transitions within the molecule and can be used to investigate solvent effects and hydrogen-bonding interactions. [] * Electron Spin Resonance (ESR): Provides insights into the formation and properties of radicals generated from this compound derivatives upon irradiation or chemical reactions. [, , , ]

Q5: Does the provided research explore any catalytic applications of this compound or its derivatives?

A5: The provided research focuses primarily on the synthesis, characterization, and biological properties of this compound derivatives. There is no mention of their use as catalysts in the provided abstracts.

Q6: How is computational chemistry being used in research related to this compound derivatives?

A6: Computational methods are being employed to gain a deeper understanding of the properties and behavior of these molecules. Examples include:* Molecular orbital calculations: Used to investigate the electronic structure, charge distribution, and reactivity of this compound anion radicals and their ion pairs with alkali metal cations. [, ]* Density Functional Theory (DFT): Employed to calculate electronic properties such as dipole moments and quadrupole moments of this compound N-oxide and 3-methyl-4-nitropyridine N-oxide. [] * Time-Dependent Density Functional Theory (TD-DFT): Used to predict UV/Vis absorption spectra and excited-state properties of this compound N-oxide derivatives. []* Quantum Theory of Atoms in Molecules (QTAIM): Applied to analyze intermolecular interactions, specifically hydrogen bonding, in cocrystals of this compound N-oxide with benzenesulfonamide derivatives. []

Q7: How do structural modifications of this compound N-oxide derivatives affect their biological activity?

A7: Studies indicate that the position and nature of substituents on the pyridine ring can significantly influence the biological activity of this compound N-oxide derivatives. For instance, 3-methyl-4-nitropyridine N-oxide exhibits potent second harmonic generation (SHG) activity and is considered a promising nonlinear optical material. [, , ] Additionally, introducing substituents like methyl groups can affect the electron density distribution within the molecule, influencing its reactivity and interaction with biological targets. []

Q8: Does the research discuss safety considerations or regulations related to handling this compound and its derivatives?

A8: While specific SHE regulations are not mentioned, the research highlights the toxic nature of this compound N-oxide, emphasizing its mutagenic and carcinogenic properties. [, , ] This underscores the importance of handling these compounds with extreme caution and adhering to appropriate safety protocols in laboratory and industrial settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.